
Fmoc-Sar-OH
Overview
Description
Fmoc-Sar-OH, also known as Fmoc-N-methylglycine or Fmoc-sarcosine, is used as a building block in solid-phase peptide synthesis . It plays a crucial role in the introduction of bis-Sarcosine fragments and for poly-Sarcosine synthesis .
Synthesis Analysis
Fmoc-Sar-OH is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . A computational tool named Peptide Synthesis Score (PepSySco) has been developed to predict the likelihood that a peptide will be successfully synthesized based on its amino acid sequence .
Molecular Structure Analysis
The molecular formula of Fmoc-Sar-OH is C18H17NO4 . Its molecular weight is 311.33 g/mol . The SMILES string representation of Fmoc-Sar-OH is CN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13 .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-Sar-OH are predominantly induced at the Fmoc-removal step mediated by a secondary amine . This step usually employs piperidine/DMF (dimethylformamide) . An alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) has been found to lead to drastic DKP reduction relative to 20% piperidine/DMF .
Physical And Chemical Properties Analysis
Fmoc-Sar-OH has a density of 1.3±0.1 g/cm³ . Its boiling point is 512.8±29.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The flash point is 263.9±24.3 °C . The molar refractivity is 84.1±0.3 cm³ .
Scientific Research Applications
Building Block in Solid-Phase Peptide Synthesis
“Fmoc-Sar-OH” is used as a building block in solid-phase peptide synthesis, specifically for poly-Sarcosine synthesis . This process is crucial in the field of biochemistry, where peptides and proteins are synthesized for various research applications.
Construction of Hydrogels
“Fmoc-Sar-OH” and other Fmoc-functionalized amino acids and peptides have been used to construct hydrogels . Hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and biosensors.
pH-Controlled Ambidextrous Gelation
An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means it can form gels in both water (hydrogelation) and organic solvents (organogelation) at different pH values. This property is significant among gelators and can be used in various applications like environmental cleaning and controlled drug release.
Orthogonal Deprotection Strategy
The Fmoc group is used in an orthogonal deprotection strategy, which is a method used in peptide synthesis . This strategy allows for the selective removal of protecting groups without affecting others, enabling the synthesis of complex peptides.
Mechanism of Action
Target of Action
Fluorenylmethyloxycarbonyl-Sarcosine (Fmoc-Sar-OH) is a derivative of the amino acid glycine . It is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Sar-OH is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-Sar-OH involves its interaction with the amine group of amino acids. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Sar-OH are primarily related to peptide synthesis. The use of Fmoc-Sar-OH allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides . The introduction and removal of the Fmoc group are key steps in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis .
Pharmacokinetics
For instance, it is soluble in DMSO at a concentration of 100 mg/mL .
Result of Action
The primary result of Fmoc-Sar-OH’s action is the protection of amine groups during peptide synthesis, allowing for the creation of complex peptides. This has wide-ranging implications in the field of biochemistry, where peptides are used in a variety of applications, from drug development to the study of protein function .
Action Environment
The action of Fmoc-Sar-OH is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the reaction environment is a crucial factor in the efficacy of Fmoc-Sar-OH. Additionally, the stability of Fmoc-Sar-OH can be affected by factors such as temperature and the presence of moisture .
Future Directions
The development of peptide drugs, including those involving Fmoc-Sar-OH, has become one of the hottest topics in pharmaceutical research . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKQIADIIYMFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77128-70-2 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-N-methylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77128-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



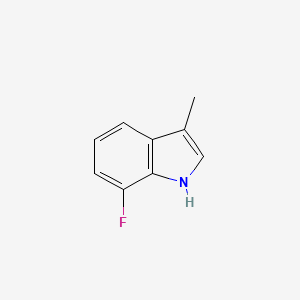

![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)
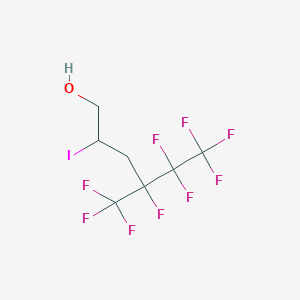
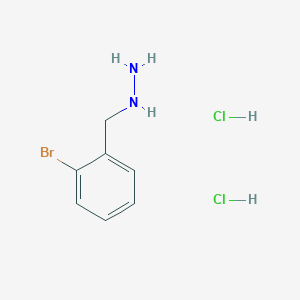
![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)
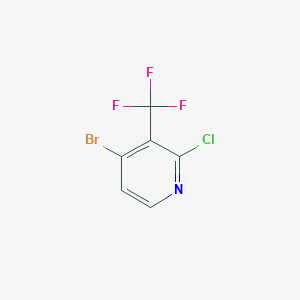
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)
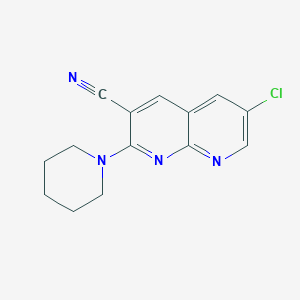
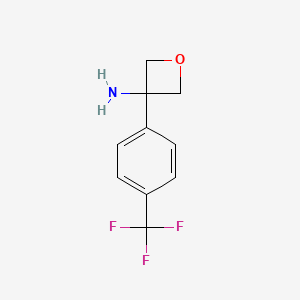
![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)